molecular formula C8H5Cl2F3O B1441901 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanol CAS No. 1249336-72-8

1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanol

Cat. No. B1441901
M. Wt: 245.02 g/mol
InChI Key: ZGRGYDBIORRLOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

  • Antifungal Activity

    • Application: This compound has been suggested to have potential antifungal properties .
    • Method: The exact methods of application or experimental procedures are not specified in the source .
    • Results: The results or outcomes obtained are not specified in the source .
  • Antiviral Effects

    • Application: Limited research indicates potential antiviral activity .
    • Method: The exact methods of application or experimental procedures are not specified in the source .
    • Results: The results or outcomes obtained are not specified in the source .
  • Enzyme Inhibition

    • Application: This compound has been shown to inhibit certain enzymes .
    • Method: The exact methods of application or experimental procedures are not specified in the source .
    • Results: The therapeutic potential of this compound in this context remains unclear .

Safety And Hazards

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Future Directions

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properties

IUPAC Name

1-(2,5-dichlorophenyl)-2,2,2-trifluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F3O/c9-4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3,7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRGYDBIORRLOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(C(F)(F)F)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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